molecular formula C13H19NO2S B448074 Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-92-6

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B448074
CAS No.: 329222-92-6
M. Wt: 253.36g/mol
InChI Key: ZHNHZQACSOEZEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method includes the reaction of 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with propanol in the presence of a dehydrating agent . Industrial production methods may vary, but typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in studies related to proteomics and drug discovery . Additionally, its derivatives have shown potential in antimicrobial and anticancer research .

Mechanism of Action

The mechanism of action of Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

These compounds share a similar core structure but differ in the alkyl group attached to the carboxylate position. The unique properties of this compound, such as its specific reactivity and potential biological activity, make it a valuable compound for research.

Properties

IUPAC Name

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNHZQACSOEZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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